BE“GHE Foundational & Exploratory

Check Availability & Pricing

spectroscopic characterization of 6-
Methylflavone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Methylflavone

Cat. No.: B191877

Spectroscopic Profile of 6-Methylflavone: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 6-Methylflavone, a methylated flavone derivative of interest in medicinal chemistry and drug
discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with standardized experimental protocols for
acquiring such spectra.

Quantitative Spectroscopic Data

The spectroscopic data for 6-Methylflavone is summarized in the tables below, providing a
clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 6-Methylflavone (Acetone-ds, 600 MHz)[1][2]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.12 m 2H H-2', H-6'
7.94 s 1H H-5
7.67 S 2H H-7, H-8
7.63 m 3H H-3', H-4', H-5'
6.88 S 1H H-3
2.50 S 3H 6-CHs

Table 2: 13C NMR Spectroscopic Data for 6-Methylflavone (Acetone-des, 151 MHZz)[2][3]
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Chemical Shift (8) ppm Assignment
178.0 C-4
163.8 C-2
155.4 C-8a
136.1 C-6
135.9 C-8
132.8 C-1
132.4 C-4'
130.0 C-3, C-%
127.2 Cc-2', C-6'
125.3 C-5
124.5 C-4a
119.0 C-7
107.8 C-3

20.9 6-CHs

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for 6-Methylflavone
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2920 Weak Aliphatic C-H Stretch (CHs)
~1640 Strong C=0 Stretch (y-pyrone)
~1600, ~1480, ~1450 Medium-Strong Aromatic C=C Stretch
~1220 Medium C-O-C Stretch (ether)
~840 Strong C-H Bending (out-of-plane)

Note: The exact positions of IR absorption bands can vary slightly depending on the sample
preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for 6-Methylflavone

Technique lonization Mode Observed m/z Assignment

ESI-MS Positive 237.1 [M+H]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-Methylflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is utilized for acquiring both *H
and 13C NMR spectra.

Sample Preparation:
e Accurately weigh 5-10 mg of 6-Methylflavone.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
acetone-ds, chloroform-d). For the data presented, acetone-de was used.[1][2][3]
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» Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Tune and shim the spectrometer to the sample.

e Acquire the spectrum using a standard pulse program.

» Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e Process the data by applying a Fourier transform, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak (acetone-de at & 2.05 ppm).

13C NMR Acquisition:

Utilize a proton-decoupled pulse sequence.

» Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of 13C.

e Process the data similarly to the *H NMR spectrum.

» Reference the spectrum to the solvent peak (acetone-de at 6 29.84 and 206.26 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
Sample Preparation:

e Thoroughly grind 1-2 mg of 6-Methylflavone with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the finely ground powder to a pellet press.

o Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
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Data Acquisition:

Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire the sample spectrum, typically over a range of 4000-400 cm~1.

Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality
spectrum.

The acquired spectrum should be baseline corrected and displayed in terms of transmittance
or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

Prepare a stock solution of 6-Methylflavone in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with
0.1% formic acid) to a final concentration of 1-10 pg/mL.

Data Acquisition (Positive lon Mode):

Introduce the sample solution into the ESI source via direct infusion or through an LC
system.

Operate the ESI source in positive ion mode.

Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of
100-150°C, and a desolvation gas temperature of 250-350°C.

Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500).

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b191877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of

a small molecule like 6-Methylflavone.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
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methylflavone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://ptfarm.pl/pub/File/Acta_Poloniae/2001/6/415.pdf
https://www.researchgate.net/publication/321469263_Infrared_spectroscopy_of_flavones_and_flavonols_Reexamination_of_the_hydroxyl_and_carbonyl_vibrations_in_relation_to_the_interactions_of_flavonoids_with_membrane_lipids
https://www.benchchem.com/product/b191877#spectroscopic-characterization-of-6-methylflavone-nmr-ir-ms
https://www.benchchem.com/product/b191877#spectroscopic-characterization-of-6-methylflavone-nmr-ir-ms
https://www.benchchem.com/product/b191877#spectroscopic-characterization-of-6-methylflavone-nmr-ir-ms
https://www.benchchem.com/product/b191877#spectroscopic-characterization-of-6-methylflavone-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191877?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

